![molecular formula C22H22N2O6 B2603223 Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate CAS No. 887890-42-8](/img/structure/B2603223.png)
Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
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Description
Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate, also known as MBMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBMB belongs to the class of benzofuran derivatives and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Synthesis of Natural Products
Benzofuran, a core component of the compound, is integral in the synthesis of natural products. The compound can be used to synthesize complex molecules with benzofuran rings, which are prevalent in many natural products. These natural products often exhibit significant biological activities, and their total synthesis is a critical area of study for organic chemists .
Antimicrobial Activity
The benzofuran moiety is known to contribute to antimicrobial properties. Derivatives of benzofuran, such as the one , can be synthesized and tested for their efficacy against various bacterial strains. This application is crucial in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance .
Antitumor and Anti-inflammatory Applications
Compounds containing benzofuran have shown remarkable anti-tumor and anti-inflammatory effects. The subject compound could be part of research aimed at isolating and characterizing new molecules with potential anti-tumor or anti-inflammatory properties, contributing to the development of novel therapeutic agents .
Enzyme Inhibition
Benzofuran derivatives have been identified as potent inhibitors of certain enzymes, such as bacterial DNA gyrase. The compound could be used in studies to explore its potential as an enzyme inhibitor, which is a valuable approach in drug discovery .
Green Chemistry Applications
The synthesis of benzofuran-containing compounds can be optimized using green chemistry principles. Research into the use of environmentally benign catalysts and sustainable methods is possible with this compound, aligning with the goals of green synthetic organic chemistry .
properties
IUPAC Name |
ethyl 4-[[2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-19(26)13-12-18(25)24-20-14-8-4-6-10-16(14)30-21(20)22(27)23-15-9-5-7-11-17(15)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMHBWKDSXHOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-((2-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate |
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